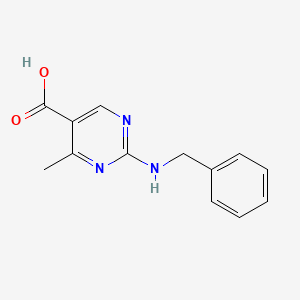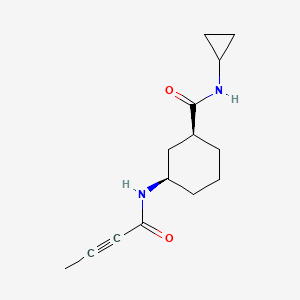![molecular formula C14H11N3O2S B2596338 3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-96-2](/img/structure/B2596338.png)
3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is an aromatic amide . It’s a type of fused azaheterocycle that has been used in the pharmaceutical industry for the treatment of various diseases .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines, has been accomplished by the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones . These α-bromo-1,3-diketones are generated in situ from 1,3-diketones and NBS, using visible light as an inexpensive, green, and renewable energy source under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” consists of six-membered pyrimidine and five-membered thiazole rings with a bridgehead nitrogen atom . This structure is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction with α-bromo ketones is one of the most widely known methods .Scientific Research Applications
Anticancer Properties
3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: and its derivatives have shown promising anticancer activity. Researchers have synthesized hybrid molecules containing this moiety and evaluated their effects against various cancer cell lines. Notably, compounds 4g and 4f exhibited potent cytotoxic activity against human breast carcinoma (MCF-7), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells . Further studies could explore its mechanism of action and potential clinical applications.
Heterocyclic Drug Development
Heterocyclic molecules, like thiazolopyrimidines, have attracted attention due to their therapeutic potential. This compound’s unique structure—combining pyrimidine and thiazole rings—makes it an interesting candidate for drug development. Researchers aim to design molecules that target specific cancer cell pathways while minimizing side effects .
Acetylcholinesterase Inhibition
Thiazolo[3,2-a]pyrimidines have been investigated as acetylcholinesterase inhibitors. These enzymes play a crucial role in neurotransmission, and their dysregulation is associated with neurodegenerative diseases. The compound’s potential in modulating acetylcholinesterase activity warrants further exploration .
Antiviral Activity
Given its diverse applications, this compound has also demonstrated antiviral properties. Researchers have explored its effects against viral pathogens, making it a potential lead for developing novel antiviral agents .
Anti-Inflammatory and Antinociceptive Effects
Thiazolopyrimidines, including our compound of interest, have shown anti-inflammatory and pain-relieving properties. Investigating its impact on inflammatory pathways and pain receptors could provide valuable insights for drug development .
Polymerization Reactions
Interestingly, thiazolo[3,2-a]pyrimidine has been utilized in polymerization reactions as a copolymer. Its incorporation into polymer structures could enhance material properties and find applications in various industries .
Safety And Hazards
Future Directions
Fused azaheterocycles like “3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” have emerged as impressive therapeutic agents . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
properties
IUPAC Name |
3-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-8-20-14-15-7-11(13(19)17(9)14)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNOAKSNXYPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2596255.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2596259.png)
![N-(2-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2596261.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2596265.png)

![Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine](/img/structure/B2596268.png)
![7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2596271.png)



